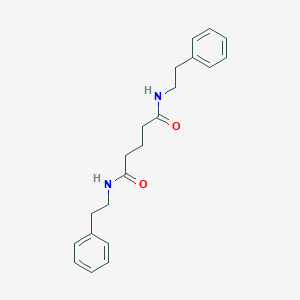

N,N'-bis(2-phenylethyl)pentanediamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H26N2O2 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

N,N//'-bis(2-phenylethyl)pentanediamide |

InChI |

InChI=1S/C21H26N2O2/c24-20(22-16-14-18-8-3-1-4-9-18)12-7-13-21(25)23-17-15-19-10-5-2-6-11-19/h1-6,8-11H,7,12-17H2,(H,22,24)(H,23,25) |

InChI Key |

PZTPCXZREZYJHF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNC(=O)CCCC(=O)NCCC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CCCC(=O)NCCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Optimization Strategies for N,n Bis 2 Phenylethyl Pentanediamide

Established Synthetic Pathways for Pentanediamide (B1580538) Derivatives

The formation of an amide bond is one of the most fundamental and frequently performed reactions in organic synthesis. For a disubstituted diamide (B1670390) like N,N'-bis(2-phenylethyl)pentanediamide, the most direct and established pathway involves the coupling of a dicarboxylic acid with two equivalents of an amine.

The classical approach to synthesizing this compound involves the direct condensation of pentanedioic acid (glutaric acid) with two equivalents of 2-phenylethylamine. In this reaction, the carboxyl groups of the diacid must be activated to facilitate the nucleophilic attack by the amine. Direct thermal condensation is possible but often requires high temperatures, which can lead to side reactions and degradation, making it generally unsuitable for complex molecules.

Therefore, the reaction is typically mediated by a coupling agent. The process begins with the activation of the carboxylic acid, followed by the addition of the amine to form the amide bond. This two-step, one-pot procedure is a cornerstone of peptide chemistry and is widely applied to the synthesis of other amides. The general reaction is as follows:

Pentanedioic Acid + 2 (2-phenylethylamine) → this compound + 2 H₂O

The primary challenge in this synthesis is to achieve high yields and purity while avoiding common side reactions.

To improve the efficiency and mildness of the amidation reaction, a vast array of coupling reagents has been developed. These reagents activate the carboxylic acid, transforming the hydroxyl group into a better leaving group, thereby facilitating amide bond formation under gentle conditions. The choice of reagent can significantly influence reaction time, yield, and the suppression of side reactions like racemization in chiral substrates. peptide.comresearchgate.net

Carbodiimides: Carbodiimide reagents are widely used for their effectiveness and accessibility.

Dicyclohexylcarbodiimide (DCC): One of the earliest and most common carbodiimides. Its primary drawback is the formation of a dicyclohexylurea (DCU) byproduct, which is often difficult to remove due to its low solubility in many organic solvents. peptide.comresearchgate.net

N,N'-Diisopropylcarbodiimide (DIC): Similar to DCC, but the resulting diisopropylurea is more soluble in common organic solvents, simplifying purification. peptide.comresearchgate.net

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A water-soluble carbodiimide. The urea (B33335) byproduct is also water-soluble, allowing for easy removal through an aqueous workup, which is a significant advantage. researchgate.net

To enhance reactivity and minimize side reactions, carbodiimides are frequently used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure®). iris-biotech.de

Phosphonium (B103445) and Uronium/Aminium Salts: These reagents are generally more powerful than carbodiimides and are often preferred for difficult couplings, such as those involving sterically hindered amino acids. peptide.comiris-biotech.de

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A highly effective phosphonium salt reagent. peptide.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): An aminium salt known for its high reactivity and fast reaction times, though it has been classified as potentially explosive, requiring careful handling. peptide.comiris-biotech.de

COMU® ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A highly stable and efficient uronium salt that is considered a safer and effective alternative to HATU, particularly for industrial applications. iris-biotech.deresearchgate.net

The selection of a suitable coupling reagent depends on factors such as the scale of the reaction, the steric and electronic properties of the substrates, and cost considerations.

Interactive Table 1: Comparison of Common Coupling Reagents for Amide Synthesis

| Reagent Category | Example Reagent | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Carbodiimides | DCC | Inexpensive, effective | Insoluble urea byproduct, potential allergenicity peptide.comiris-biotech.de |

| DIC | Soluble urea byproduct simplifies purification peptide.comresearchgate.net | High toxicity, requires careful handling iris-biotech.de | |

| EDC | Water-soluble reagent and byproduct, easy workup researchgate.netiris-biotech.de | Higher cost compared to DCC/DIC | |

| Phosphonium Salts | PyBOP | High reactivity, good for sterically hindered couplings peptide.com | Formation of carcinogenic HMPA byproduct in older BOP reagents peptide.com |

| Uronium/Aminium Salts | HATU | Very high reactivity, fast reaction rates peptide.comiris-biotech.de | Potential explosive hazard, higher cost iris-biotech.de |

| COMU® | High reactivity, good stability, safer alternative to HATU iris-biotech.deresearchgate.net | Higher cost |

Advanced Synthetic Approaches and Process Enhancement

While classical coupling methods are robust, they generate stoichiometric amounts of waste, which is a significant drawback. Modern research focuses on developing more sustainable and atom-economical synthetic routes.

The development of catalytic methods for amide bond formation is a key area of research, aiming to replace stoichiometric activating agents with catalytic systems. sigmaaldrich.com These methods often involve the direct coupling of carboxylic acids and amines with the extrusion of water or hydrogen gas, generating minimal waste.

Boronic Acid Catalysis: Arylboronic acids have been shown to catalyze the direct amidation of carboxylic acids at room temperature. This method is attractive due to its mild conditions and waste-free nature. sigmaaldrich.com

Ruthenium-Catalyzed Dehydrogenative Coupling: Transition metal catalysts, such as specific ruthenium complexes, can facilitate the direct synthesis of amides from alcohols and amines, releasing dihydrogen (H₂) as the only byproduct. sigmaaldrich.com While this applies to starting from an alcohol precursor to the carboxylic acid, it represents an important direction in catalytic amide synthesis.

Enzymatic Catalysis: Enzymes like proteases and lipases can be used to catalyze amide bond formation. nih.gov These reactions are highly selective and occur in environmentally benign aqueous conditions. However, the reaction equilibrium often favors hydrolysis, so strategies such as using organic co-solvents or activated ester substrates are employed to drive the synthesis. nih.gov

The optimization of the synthesis for this compound can be guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. unibe.chunife.it

Key strategies include:

Solvent Selection: Replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) is a critical step. researchgate.net In some cases, reactions can be performed in water or even under solvent-free conditions. nih.govnih.gov

Atom Economy: Using catalytic methods instead of stoichiometric coupling agents drastically improves atom economy, as fewer atoms from the reagents are incorporated into waste products. sigmaaldrich.com

Energy Efficiency: Employing microwave-assisted synthesis or flow chemistry can significantly reduce reaction times and energy consumption compared to conventional heating. unibe.chnih.gov Flow chemistry, in particular, allows for excellent control over reaction parameters and enhances safety, especially for highly exothermic reactions. unibe.ch

Waste Reduction: Designing syntheses that avoid complex purification steps, such as chromatography, by ensuring clean reaction profiles and easily removable byproducts (as with EDC) contributes to waste minimization. researchgate.net

Interactive Table 2: Green Chemistry Approaches for Amide Synthesis

| Green Chemistry Principle | Strategy | Application to Pentanediamide Synthesis |

|---|---|---|

| Prevent Waste | Use of catalytic methods | Eliminates stoichiometric byproducts from coupling agents. sigmaaldrich.com |

| Maximize Atom Economy | Direct amidation (catalytic) | Incorporates all atoms from starting materials into the product, releasing only water. |

| Safer Solvents | Replace halogenated solvents | Use of 2-MeTHF, CPME, or water instead of dichloromethane or DMF. researchgate.netnih.gov |

| Energy Efficiency | Microwave or Flow Synthesis | Reduces reaction time from hours to minutes and lowers energy input. unibe.chnih.gov |

| Renewable Feedstocks | Biocatalysis | Use of enzymes for amide bond formation under mild, aqueous conditions. nih.gov |

Analytical Techniques for Synthetic Validation and Purity Assessment

After synthesis, rigorous analytical validation is required to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. ¹H NMR would confirm the presence of the phenylethyl groups and the pentanedioyl backbone through characteristic chemical shifts and coupling patterns. ¹³C NMR would verify the number of distinct carbon environments, including the carbonyl carbons of the amide groups. researchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming that the target molecule has been formed. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The presence of a strong absorption band around 1630-1680 cm⁻¹ (C=O stretch) and another band around 3300 cm⁻¹ (N-H stretch) would be indicative of the secondary amide groups. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final product. sielc.com By using a suitable column and mobile phase, it can separate the desired product from any starting materials, reagents, or byproducts. The purity is determined by comparing the peak area of the product to the total area of all peaks in the chromatogram.

Advanced Spectroscopic Methods for Structural Confirmation

The definitive confirmation of the molecular structure of this compound relies on a combination of advanced spectroscopic techniques. These methods provide unambiguous evidence of the compound's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: Proton NMR spectroscopy is essential for identifying the specific hydrogen environments within the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons of the two phenyl groups, typically in the range of 7.20-7.35 ppm. The ethyl linkers would produce two triplets: one for the methylene (B1212753) group attached to the phenyl ring (Ar-CH₂) and another for the methylene group attached to the amide nitrogen (-NH-CH₂). A key signal would be the amide proton (N-H), which would likely appear as a triplet due to coupling with the adjacent methylene group. The central pentanediamide backbone would show signals for its three distinct methylene groups.

¹³C-NMR: Carbon NMR provides information on the carbon skeleton. The spectrum should confirm the presence of the carbonyl carbon of the amide group (typically around 172-174 ppm), along with the distinct signals for the aromatic carbons and the aliphatic carbons of the phenylethyl and pentanedioyl moieties.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The most prominent absorption bands for this compound would be the N-H stretching vibration, typically appearing as a sharp peak around 3300 cm⁻¹, and the strong C=O stretching vibration of the secondary amide (Amide I band) around 1640 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can offer structural clues through fragmentation patterns. For this compound (C₂₁H₂₆N₂O₂), the expected molecular weight is approximately 338.45 g/mol . High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition. Common fragmentation patterns would include cleavage of the amide bond and the benzylic C-C bond, leading to characteristic fragment ions.

| Technique | Expected Observation | Structural Interpretation |

|---|---|---|

| ¹H-NMR | ~7.2-7.3 ppm (multiplet, 10H) ~5.8-6.0 ppm (triplet, 2H) ~3.4 ppm (quartet, 4H) ~2.8 ppm (triplet, 4H) ~2.2 ppm (triplet, 4H) ~1.9 ppm (quintet, 2H) | Aromatic (C₆H₅) Amide (N-H) Methylene (-NH-CH₂-) Methylene (Ar-CH₂-) Methylene (-CO-CH₂-) Central Methylene (-CH₂-CH₂-CH₂-) |

| ¹³C-NMR | ~173 ppm ~139 ppm ~129, 128, 126 ppm ~41 ppm ~36 ppm ~35 ppm ~21 ppm | Amide Carbonyl (C=O) Quaternary Aromatic Carbon Aromatic CH Carbons Methylene (-NH-CH₂-) Methylene (Ar-CH₂-) Methylene (-CO-CH₂-) Central Methylene (-CH₂-CH₂-CH₂-) |

| IR Spectroscopy | ~3300 cm⁻¹ (sharp) ~3060, 3030 cm⁻¹ ~2940, 2860 cm⁻¹ ~1640 cm⁻¹ (strong) ~1550 cm⁻¹ | N-H Stretch Aromatic C-H Stretch Aliphatic C-H Stretch Amide I (C=O Stretch) Amide II (N-H Bend) |

| Mass Spectrometry (EI-MS) | [M]⁺ at m/z = 338 Fragments at m/z = 218, 105, 91 | Molecular Ion Cleavage of amide and benzyl (B1604629) groups |

Chromatographic Methodologies for Product Isolation and Analysis

Chromatographic techniques are indispensable for the isolation of this compound from a crude reaction mixture and for the subsequent assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for both the purification and analytical assessment of non-volatile compounds like diamides. A reversed-phase HPLC method would be most suitable. sielc.com This typically involves a non-polar stationary phase, such as a C18 column, and a polar mobile phase. For this compound, a gradient elution using a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide excellent separation from starting materials and by-products. sielc.com The addition of a modifier such as formic acid to the mobile phase can improve peak shape and resolution. Detection is commonly achieved using a UV detector, set to a wavelength where the phenyl groups absorb, such as 254 nm.

Gas Chromatography (GC): While less common for a molecule of this size and polarity due to its low volatility, Gas Chromatography could be employed for purity analysis, potentially after a derivatization step to increase volatility. The NIST Chemistry WebBook lists GC data for structurally similar N,N'-disubstituted glutaric acid diamides, indicating its feasibility.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) sielc.com |

| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile |

| Elution | Gradient (e.g., 30% B to 100% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Advanced Structural Elucidation and Solid State Characteristics

Single Crystal X-ray Diffraction Analysis of N,N'-bis(2-phenylethyl)pentanediamide and Analogues

Single-crystal X-ray diffraction is the most powerful technique for determining the precise atomic arrangement of a crystalline solid. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as N,N'-bis(phenylethyl)diamides with varying linker lengths, provides a strong basis for predicting its solid-state characteristics.

The crystallographic parameters define the size and shape of the unit cell, the smallest repeating unit in a crystal lattice. For a molecule like this compound, one would expect it to crystallize in a common space group for organic molecules, such as one of the monoclinic (e.g., P2₁/c) or orthorhombic (e.g., Pbca) systems. The space group provides information about the symmetry elements present in the crystal.

Illustrative Crystallographic Data for a Diamide (B1670390) Analogue:

This table presents hypothetical data for this compound based on typical values for similar organic compounds, as specific experimental data is not available.

| Parameter | Illustrative Value |

| Chemical Formula | C₂₁H₂₆N₂O₂ |

| Formula Weight | 338.45 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.443(3) |

| b (Å) | 11.484(2) |

| c (Å) | 16.046(3) |

| β (°) | 104.284(18) |

| Volume (ų) | 2757.6(9) |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.386 Mg/m³ |

Data based on an analogue compound, N,N′-Dimethyl-N,N′-bis2-(2-pyridyl)ethyldiammonium bis(perchlorate) researchgate.net.

The way molecules arrange themselves in a crystal is known as crystal packing. This arrangement is governed by a network of intermolecular interactions. nih.gov In this compound, the primary interaction driving the crystal packing is expected to be hydrogen bonding between the amide N-H donor and the carbonyl C=O acceptor of neighboring molecules. This typically leads to the formation of chains or sheets.

For instance, in related diamide structures, molecules are often linked by N-H···O hydrogen bonds, forming extended one-dimensional chains. mdpi.com These chains then pack together, stabilized by weaker C-H···π interactions between the alkyl chains and the phenyl rings, as well as van der Waals forces. The presence of the flexible pentanediamide (B1580538) linker allows for various packing motifs, potentially leading to polymorphism, where the compound can exist in different crystalline forms.

Solution-State Conformational Dynamics through High-Resolution Nuclear Magnetic Resonance (NMR)

In solution, molecules are not static but exist as an ensemble of interconverting conformers. High-resolution NMR spectroscopy is a powerful tool to study these conformational dynamics. nih.gov For this compound, ¹H and ¹³C NMR spectra would provide information about the average structure in a given solvent.

The presence of multiple conformers in slow exchange on the NMR timescale can lead to the appearance of multiple sets of signals for a single nucleus. nih.gov For a flexible molecule like this, however, it is more likely that the interconversion between conformers is fast, resulting in a single set of time-averaged signals.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximities between protons, providing crucial information about the predominant solution-state conformation. smolecule.com For example, NOE signals between the protons of the phenylethyl groups and the pentyl chain would indicate a folded conformation in solution. Furthermore, temperature-dependent NMR studies can reveal information about the energy barriers between different conformers. cam.ac.uk

Vibrational Spectroscopy for Bond Characteristic Analysis (e.g., Fourier-Transform Infrared, Raman)

Key Vibrational Bands for this compound:

Amide A (N-H stretch): A prominent band is expected in the FTIR spectrum around 3300 cm⁻¹, corresponding to the N-H stretching vibration. Its position can indicate the extent of hydrogen bonding. spectroscopyonline.com

Amide I (C=O stretch): This is a very strong band in the FTIR spectrum, typically appearing between 1630 and 1680 cm⁻¹. spectroscopyonline.com Its exact position is sensitive to hydrogen bonding and the local environment of the carbonyl group.

Amide II (N-H bend and C-N stretch): This band, usually found between 1515 and 1570 cm⁻¹, arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. It is typically strong in the FTIR spectrum and weaker in the Raman spectrum. spectroscopyonline.com

C-H stretching: Vibrations from the aromatic C-H bonds of the phenyl rings are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and pentyl groups appear just below 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region in both FTIR and Raman spectra are characteristic of the phenyl rings.

By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved, offering a deeper understanding of the molecule's structural properties. researchgate.net Differences in the vibrational spectra between the solid state and solution can also provide insights into conformational changes and intermolecular interactions. nih.gov

Computational Chemistry and Theoretical Modeling of N,n Bis 2 Phenylethyl Pentanediamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, which in turn governs its reactivity and interactions.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and electronic energy of a molecule. By applying a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)), the most stable three-dimensional arrangement of atoms in N,N'-bis(2-phenylethyl)pentanediamide can be predicted. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's shape.

The pentanediamide (B1580538) core, with its five-carbon chain, introduces significant conformational flexibility. DFT calculations would identify various low-energy conformers arising from rotations around the C-C and C-N single bonds. The phenylethyl groups at both ends of the molecule further contribute to the complexity of the potential energy surface. The optimized geometry would likely show the amide groups in a trans configuration, which is generally more stable. The interaction between the two phenyl rings, such as potential π-π stacking, would also be a key feature determined by these calculations.

| Parameter | Value |

|---|---|

| C=O Bond Length (Amide) | 1.23 Å |

| C-N Bond Length (Amide) | 1.34 Å |

| N-H Bond Length (Amide) | 1.01 Å |

| C-C-C Angle (Pentyl Chain) | 112.5° |

| O=C-N Angle (Amide) | 122.0° |

| C-N-H Angle (Amide) | 121.0° |

| Torsion Angle (C-C-C-C in Pentyl) | 180.0° (anti) |

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. sigmaaldrich.comnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. sigmaaldrich.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical stability and reactivity of the molecule. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. nih.gov

For this compound, the HOMO is expected to be localized primarily on the phenyl rings and the nitrogen and oxygen atoms of the amide groups, due to the presence of lone pairs and π-electrons. The LUMO is likely to be distributed over the carbonyl carbons and the aromatic rings. The flexible pentyl chain would have a lesser contribution to the frontier orbitals.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While DFT provides a static picture of the most stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape of this compound in a given environment, such as in a solvent.

Predictive Modeling of Molecular Interactions

Predictive modeling techniques can be employed to estimate the properties and potential interactions of this compound without the need for extensive experimental work.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Interaction Relationship (QSIR) models are statistical methods that correlate the structural features of molecules with their properties or biological activities. For this compound, a QSPR model could be developed to predict properties such as solubility, melting point, or chromatographic retention times based on calculated molecular descriptors. These descriptors can include constitutional, topological, geometrical, and electronic parameters.

A hypothetical QSIR study would involve synthesizing and testing a series of related compounds and then building a model to predict their interaction with a specific target. While no specific biological outcome is discussed here, the principles of QSIR would be applicable to understanding how structural modifications to this compound could influence its interaction profile.

The insights gained from computational studies can be applied to the in silico design of new ligands with tailored properties. Based on the understanding of the structure and electronic properties of this compound, modifications can be proposed to alter its characteristics in a predictable manner.

For instance, the length of the alkyl chain could be varied to modulate the flexibility and the distance between the two phenyl rings. Introducing substituents on the phenyl rings would alter the electronic properties (HOMO/LUMO energies) and could introduce new interaction points, such as hydrogen bond donors or acceptors. The amide groups could also be replaced with other functional groups to explore different interaction patterns. This rational, computer-aided design process is a cornerstone of modern medicinal chemistry and materials science, allowing for the efficient exploration of chemical space to identify molecules with desired properties.

Supramolecular Chemistry and Self Assembly of N,n Bis 2 Phenylethyl Pentanediamide Systems

Non-Covalent Interaction Networks in Supramolecular Architectures

The self-assembly of N,N'-bis(2-phenylethyl)pentanediamide into ordered supramolecular architectures is expected to be governed by a combination of directional hydrogen bonds, aromatic interactions, and weaker dispersive forces. These non-covalent interactions work in concert to drive the organization of individual molecules into larger, functional structures.

The secondary amide groups within the this compound backbone are potent sites for hydrogen bonding. The N-H group serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as a hydrogen bond acceptor. In many systems containing secondary amides, these interactions lead to the formation of infinite one-dimensional chains through N-H···O=C hydrogen bonds. mdpi.comnih.gov This type of hydrogen-bonding motif is a common and robust feature in the crystal engineering of amide-containing molecules and is a primary driving force for their self-assembly. mdpi.com For instance, studies on N-[(1S)-1-phenylethyl]benzamide have shown the formation of infinite C(4) chain motifs stabilized by N—H⋯O intermolecular hydrogen bonds. mdpi.comnih.gov

Table 1: Typical Hydrogen Bond Parameters in Amide-Based Supramolecular Assemblies

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Reference |

| N-H···O=C | 2.8 - 3.2 | 150 - 180 | mdpi.comnih.gov |

Note: Data is generalized from studies on related amide compounds.

The terminal phenyl rings of the phenylethyl groups are anticipated to engage in π-π stacking interactions, which are crucial for stabilizing the supramolecular assembly in three dimensions. These interactions can adopt several geometries, including face-to-face, edge-to-face (T-shaped), and offset-stacked arrangements. The specific geometry is influenced by the electronic nature of the aromatic rings and steric factors. In many self-assembling systems based on phenylalanine derivatives, T-shaped contacts between the aromatic side chains are commonly observed. nih.gov The interplay between hydrogen bonding and π-π stacking is a key determinant of the final morphology of the resulting supramolecular structures. nih.gov

Design Principles for Directed Self-Organization and Molecular Recognition

The design of this compound incorporates key principles for directed self-assembly. The presence of both strong, directional hydrogen-bonding units (amides) and less directional but significant π-π stacking and hydrophobic groups (phenyl and alkyl moieties) allows for a hierarchical assembly process. The length and flexibility of the pentanediamide (B1580538) spacer are critical design elements. A flexible spacer can allow the molecule to adopt a 'U-shaped' conformation, which can facilitate intramolecular interactions or pre-organize the molecule for intermolecular recognition and assembly. This flexibility is a key factor in the formation of host-guest complexes with various guest molecules. nih.gov

The principle of molecular recognition is also inherent in the structure. The amide groups can be designed to recognize and bind to complementary functionalities on other molecules through specific hydrogen-bonding patterns. The aromatic pockets formed by the phenyl rings could also serve as recognition sites for suitable guest molecules.

Formation of Ordered Supramolecular Assemblies (e.g., Gels, Fibers, Vesicles)

Based on studies of analogous low-molecular-weight gelators (LMWGs), it is highly probable that this compound can act as an organogelator in specific solvents. google.comnih.gov The self-assembly process, driven by the non-covalent interactions described above, can lead to the formation of one-dimensional fibrous networks. These fibers can entangle to create a three-dimensional network that immobilizes the solvent, resulting in the formation of a gel. mdpi.comgoogle.com

The morphology of the self-assembled structures is highly dependent on factors such as the solvent, concentration, and temperature. nih.gov In different environments, it is conceivable that this compound could form not only fibers and gels but also other ordered assemblies like vesicles or tapes. For instance, studies on L-phenylalanine dihydrazide derivatives show that these molecules can self-assemble into fiber or lamellar nanostructures. mdpi.com

Table 2: Potential Supramolecular Assemblies of this compound and their Driving Forces

| Assembly Type | Primary Driving Forces | Potential Application | Reference (by analogy) |

| Organogels | Hydrogen bonding, π-π stacking, van der Waals | Drug delivery, materials science | google.comnih.gov |

| Nanofibers | Directional hydrogen bonding | Tissue engineering, catalysis | mdpi.comnih.gov |

| Vesicles | Hydrophobic effects, amphiphilicity | Encapsulation, reaction vessels | N/A |

Host-Guest Chemistry and Encapsulation Phenomena

The structure of this compound suggests its potential to act as a host molecule in host-guest chemistry. The flexible pentanediamide linker could allow the two phenylethyl "arms" to form a cavity capable of encapsulating a suitable guest molecule. The binding of the guest would be stabilized by non-covalent interactions with the interior of the host cavity, which would be lined with the phenyl rings and the alkyl chain.

The synthesis of N,N′-bis(9-phenylxanthen-9-yl)ethylenediamine and its ability to form inclusion complexes with various organic solvents demonstrates that similar bis-amide structures can act as effective hosts. nih.gov In such complexes, the guest molecule occupies a discrete cavity within the host lattice, and the interaction is often stabilized by hydrogen bonds between the host and guest. nih.gov The flexibility of the host is crucial for it to adapt to the size and shape of the guest molecule.

Scientific Inquiry Finds No Evidence of Catalytic Applications for this compound

Despite a thorough review of scientific literature and chemical databases, no research has been found detailing the use of this compound as a supramolecular catalyst. The exploration for data on its self-assembly into catalytic systems or its application in amide-based scaffolds for catalysis has not yielded any specific findings.

While the broader field of supramolecular catalysis involving amide-based structures is an active area of research, specific studies focusing on this compound are conspicuously absent. The core of supramolecular catalysis lies in the self-assembly of molecules through non-covalent interactions, such as hydrogen bonding, to form well-defined architectures that can act as catalysts. Amide groups are particularly effective in directing such self-assembly due to their ability to form strong and directional hydrogen bonds.

However, the scientific community has not published any research that leverages these principles with this compound. Investigations into a variety of amide-containing molecules, including peptides, ureas, and other diamides, have demonstrated their potential in catalyzing a range of chemical reactions. These studies often include detailed analyses of reaction kinetics, substrate scope, and the structural basis for catalysis, frequently presented in data tables that quantify the efficiency and selectivity of the catalytic systems.

The absence of such information for this compound means that there are no research findings to report on its potential catalytic activity, nor are there any data tables to present regarding its performance in any catalytic reactions. The reasons for this lack of research could be manifold, ranging from the compound's potential unsuitability for forming stable, catalytically active supramolecular assemblies to a simple lack of scientific exploration in this specific direction.

Therefore, the section on "Supramolecular Catalysis using Amide-Based Scaffolds" as it pertains to this compound cannot be substantiated with any scientific evidence at this time.

Coordination Chemistry of N,n Bis 2 Phenylethyl Pentanediamide As a Ligand

Ligand Design and Potential Coordination Modes6.2. Synthesis and Characterization of Metal Complexes6.2.1. Transition Metal Coordination Complexes6.2.2. Rare Earth Metal Coordination Complexes6.3. Spectroscopic and Structural Analysis of Metal-Ligand Binding6.4. Theoretical Studies of Metal-Ligand Electronic Structure and Bonding

Without any foundational research on the synthesis or complexation of N,N'-bis(2-phenylethyl)pentanediamide, no data tables or detailed research findings can be generated.

Applications in Advanced Materials Science

Incorporation into Polymer Architectures and Macromolecular Systems

There is a lack of published research detailing the incorporation of N,N'-bis(2-phenylethyl)pentanediamide as a monomer into polymer backbones or as a functional additive in macromolecular systems. In principle, the diamide (B1670390) structure could be synthesized from pimeloyl chloride and phenethylamine, and the resulting compound could act as a building block for polyamides. However, studies demonstrating this polymerization or its effect on polymer properties have not been identified. The use of low-molecular-weight gelators (LMWGs), a class to which this compound could potentially belong, as additives to modify polymer properties is a known strategy, but specific examples involving this compound are not documented.

Role in Organic Electronic and Optoelectronic Materials

No specific data on the charge transport or luminescence properties of this compound has been found in the scientific literature. While related bis-amide compounds, particularly those with more extended pi-conjugated systems, are explored for their potential in organic electronics, the specific electronic characteristics of the pentanediamide (B1580538) derivative remain uncharacterized. The presence of phenyl groups offers a basis for pi-stacking interactions, which are crucial for charge transport, but experimental or theoretical data on mobility, energy levels (HOMO/LUMO), and photophysical properties like quantum yield or emission spectra are absent.

Self-Assembled Materials for Nanoscience and Soft Matter Applications

The self-assembly of molecules into ordered nanostructures is a key area of nanoscience. Bis-amides are well-known for their ability to form one-dimensional structures like fibers and ribbons through hydrogen bonding between the amide groups, leading to the gelation of organic solvents. This would suggest that this compound is a candidate for forming organogels. However, specific studies on its critical gelation concentration, solvent compatibility, and the morphology of its self-assembled structures have not been reported.

Functional Materials Derived from Supramolecular Assemblies

The development of functional materials from supramolecular assemblies relies on the properties of the self-assembled state. Gels and other soft materials can be designed to be responsive to stimuli or to act as templates for other materials. While the potential exists for this compound-based supramolecular materials to be used in areas like sensing or controlled release, there is no available research demonstrating such functionalities for this specific compound.

Future Research Directions and Unexplored Avenues

Integration with Dynamic Covalent Chemistry (DCC) and Adaptive Chemical Systems

A significant frontier in materials science is the development of adaptive materials that can respond to external stimuli. Dynamic covalent chemistry (DCC) is a powerful strategy that utilizes reversible covalent bond formation to create materials that can reconfigure their structure and properties under thermodynamic control. nih.govnih.gov The integration of N,N'-bis(2-phenylethyl)pentanediamide into such systems represents a promising, yet unexplored, research direction.

Future investigations could focus on modifying the pentanediamide (B1580538) backbone or the phenylethyl side chains with functional groups capable of participating in reversible reactions. For instance, incorporating moieties that can undergo disulfide exchange, imine formation, or boronic ester condensation would imbue the resulting supramolecular assemblies with responsiveness to changes in redox potential, pH, or the presence of specific diols. researchgate.net The self-assembling nature of the this compound scaffold would provide a pre-organized framework, potentially leading to the formation of dynamic, self-healing gels or polymers. These materials could find applications in areas such as soft robotics, injectable biomaterials, and responsive coatings. The reversible nature of these systems allows for "error-checking" during the assembly process, leading to more ordered and defect-free materials. nih.gov

Advanced Spectroscopic Probes for In Situ Monitoring of Assembly Processes

A deeper understanding of the self-assembly pathways of this compound is crucial for controlling the morphology and properties of the resulting supramolecular structures. While conventional techniques provide valuable information on the final assembled state, advanced spectroscopic probes offer the potential for real-time, in situ monitoring of the assembly dynamics.

Future research should leverage techniques such as fluorescence spectroscopy, particularly by incorporating fluorescent reporters into the this compound structure. For example, the synthesis of analogues featuring environmentally sensitive fluorophores could provide insights into the local polarity and viscosity changes that occur during aggregation. Time-resolved fluorescence and correlation spectroscopy could further elucidate the kinetics of assembly, from the initial formation of small oligomers to the growth of larger, fibrillar structures. nih.gov Moreover, advanced vibrational spectroscopy techniques, such as two-dimensional infrared (2D-IR) spectroscopy, could offer unprecedented detail on the hydrogen-bonding dynamics and conformational changes within the amide backbone during the self-assembly process. nih.gov

Rational Design of Next-Generation Amide-Based Supramolecular Systems

The principles of rational design, which involve the deliberate engineering of molecular features to achieve a desired supramolecular architecture, are central to advancing the field. bohrium.comnih.gov For this compound, this presents a vast and exciting area for exploration. By systematically modifying its chemical structure, researchers can tune the intermolecular interactions to control the dimensionality, stability, and functional properties of the resulting assemblies.

Future design strategies could include:

Varying the Linker Length: Replacing the pentanediamide linker with shorter or longer alkyl chains would directly impact the flexibility of the molecule and the spacing between the aromatic groups. This could lead to a predictable control over the formation of one-dimensional fibers, two-dimensional sheets, or discrete cyclic oligomers.

Introducing Functional Groups: The incorporation of specific functional groups onto the phenyl rings or the alkyl chain could introduce new recognition motifs or catalytic sites. For example, adding charged groups could promote assembly in aqueous environments, while incorporating chiral centers could lead to the formation of helical structures with specific chiroptical properties. reading.ac.ukreading.ac.uk

Co-assembly with Other Molecules: Exploring the co-assembly of this compound with other complementary molecules could lead to the formation of complex, multicomponent materials with emergent properties. This approach could be used to create, for instance, donor-acceptor systems for organic electronics or responsive materials for sensing applications.

Computational modeling and simulation will be indispensable in this endeavor, providing a predictive framework to guide the synthetic efforts. rsc.org By understanding the fundamental structure-property relationships, it will be possible to design and create a new generation of sophisticated, amide-based supramolecular systems.

Cross-Disciplinary Research Synergies in Materials Chemistry and Theoretical Design

The full realization of the potential of this compound and its derivatives will necessitate a highly collaborative and cross-disciplinary approach. Synergies between synthetic materials chemistry, advanced characterization techniques, and theoretical and computational chemistry will be paramount. rsc.orgresearchgate.net

Materials Chemistry: Synthetic chemists will be tasked with the challenge of preparing novel analogues of this compound with tailored functionalities. This will involve developing efficient synthetic routes and purification strategies to access a library of compounds for systematic investigation. The exploration of these new materials could lead to applications in fields ranging from drug delivery to organic electronics. rsc.org

Theoretical Design: Computational chemists can provide invaluable insights into the self-assembly process through molecular dynamics simulations and quantum mechanical calculations. rsc.orgresearchgate.net These theoretical studies can help to predict the most stable aggregate structures, elucidate the role of different non-covalent interactions, and guide the rational design of new molecules with enhanced properties. This synergy between theory and experiment will accelerate the discovery and development of new functional materials.

By fostering collaborations across these disciplines, the scientific community can unlock the full potential of this compound as a versatile building block for the creation of a wide array of advanced supramolecular materials.

Q & A

Q. What are the recommended safety protocols for handling N,N'-bis(2-phenylethyl)pentanediamide in laboratory settings?

- Methodological Answer : Based on GHS classification (OSHA HCS), the compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335). Key safety measures include:

- PPE : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. For respiratory protection, use P95 (US) or P1 (EU) respirators for low exposure; OV/AG/P99 filters are recommended for higher concentrations .

- Ventilation : Work under a fume hood to avoid aerosol/dust formation.

- Emergency Protocols : For skin/eye contact, rinse immediately with water (15+ minutes for eyes). In case of inhalation, move to fresh air and administer artificial respiration if needed .

Q. What synthetic routes are available for preparing alkanediamide-linked compounds analogous to this compound?

- Methodological Answer : A common approach involves reacting diamines with acyl chlorides under reflux. For example:

- Glutaryl chloride + 4-aminobenzamidine in DMF with pyridine yields a pentanediamide derivative (50% yield after refluxing for 30 minutes). Precipitates are washed with water/acetone and characterized via H NMR (e.g., δ 10.5 ppm for amide protons) and IR (e.g., 1659 cm for C=O stretch) .

- Alternative : Room-temperature synthesis using dioxane as a solvent for improved solubility of aromatic amines .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- H NMR : Look for amide proton signals (δ ~10.3–10.5 ppm) and aromatic proton splitting patterns (e.g., δ 7.7 ppm for para-substituted phenyl groups) .

- IR Spectroscopy : Confirm C=O stretches (1650–1670 cm) and absence of unreacted amine (NH peaks ~3300 cm) .

- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., ±0.3% tolerance) .

Advanced Research Questions

Q. How do structural modifications (e.g., phenyl substituents) influence the biological activity of pentanediamide derivatives?

- Methodological Answer :

- SAR Studies : Replace phenyl groups with electron-withdrawing (e.g., -CF) or electron-donating (-OCH) substituents to modulate activity. For example:

- Anti-trypanosomal activity : Derivatives with 4-cyanophenyl groups showed enhanced potency compared to unsubstituted analogs .

- Transfection efficiency : Branched alkyl chains (e.g., N5/N6 lipids) improve siRNA binding via hydrophobic interactions .

- Assay Design : Test modified compounds in cell-based assays (e.g., anti-Trypanosoma brucei EC values) and compare with parent structures .

Q. What computational methods can predict the physicochemical properties of this compound?

- Methodological Answer :

- QSPR Models : Use quantum chemistry and neural networks (e.g., CC-DPS) to predict solubility, logP, and toxicity profiles .

- Docking Studies : Simulate interactions with biological targets (e.g., G-protein-coupled receptors) using software like AutoDock Vina. Focus on hydrogen bonding with amide groups and π-π stacking of phenyl rings .

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Dose-Response Analysis : Conduct acute toxicity assays in rodents (OECD 423) to compare with in vitro cytotoxicity (e.g., HepG2 IC) .

- Metabolite Profiling : Use LC-MS to identify reactive metabolites (e.g., oxidized phenyl intermediates) that may explain discrepancies .

Experimental Design & Data Analysis

Q. What strategies optimize the yield of this compound during scale-up synthesis?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance amine-acyl chloride reactivity .

- Stoichiometry : Maintain a 2:1 molar ratio of amine to acyl chloride to minimize side products.

- Workup : Precipitate crude product with ice-cold water and purify via recrystallization (e.g., ethanol/water) .

Q. How do researchers validate the specificity of this compound in target-binding assays?

- Methodological Answer :

- Competitive Binding Assays : Use radiolabeled or fluorescent probes (e.g., H-labeled analogs) to measure displacement curves .

- Negative Controls : Test structurally related but inactive analogs (e.g., N,N'-bis(4-methylphenyl)pentanediamide) to confirm target engagement .

Tables

| Key Synthetic Parameters |

|---|

| Reactant Ratio (Amine:Acyl Chloride) |

| Solvent |

| Reaction Time |

| Yield Range |

| Hazard Mitigation Checklist |

|---|

| Respiratory Protection |

| Skin Protection |

| Emergency Eyewash Station |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.